molecular formula C8H7BrO2 B11889161 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Cat. No.: B11889161
M. Wt: 215.04 g/mol
InChI Key: KMLOGCJUGMLLDP-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxy-3-methyl-benzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, featuring a bromine atom at the second position, a hydroxyl group at the sixth position, and a methyl group at the third position on the benzene ring. This compound is known for its applications in various chemical syntheses and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde typically involves the bromination of 6-hydroxy-3-methyl-benzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-hydroxy-3-methyl-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 2-Bromo-6-hydroxy-3-methyl-benzoic acid.

    Reduction: 2-Bromo-6-hydroxy-3-methyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-hydroxy-3-methyl-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are the primary reactive sites. The bromine atom can participate in substitution reactions, while the aldehyde group can undergo oxidation or reduction. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-hydroxy-benzaldehyde: Lacks the methyl group at the third position.

    2-Bromo-3-methyl-benzaldehyde: Lacks the hydroxyl group at the sixth position.

    6-Hydroxy-3-methyl-benzaldehyde: Lacks the bromine atom at the second position.

Uniqueness

2-Bromo-6-hydroxy-3-methyl-benzaldehyde is unique due to the presence of all three functional groups (bromine, hydroxyl, and methyl) on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-bromo-6-hydroxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-3-7(11)6(4-10)8(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLOGCJUGMLLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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